molecular formula C11H13ClFN B13081092 2-(4-Chloro-3-fluorophenyl)piperidine

2-(4-Chloro-3-fluorophenyl)piperidine

Cat. No.: B13081092
M. Wt: 213.68 g/mol
InChI Key: BPPFQUVLYDZOLZ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and it is a common scaffold in medicinal chemistry due to its versatility and biological activity. The presence of chloro and fluoro substituents on the phenyl ring enhances the compound’s chemical properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)piperidine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method has been reported to yield piperidine derivatives with high efficiency . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a sulfonium salt, followed by deprotection and intramolecular cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions will depend on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(4-Chloro-3-fluorophenyl)piperidine has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.

    Medicine: Piperidine derivatives, including this compound, are often explored for their potential therapeutic properties. They may be investigated for their activity against various diseases and conditions.

    Industry: The compound can be used in the development of new materials and chemicals for industrial applications. Its chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for certain targets. The exact mechanism will depend on the specific application and the biological or chemical system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-fluorophenyl)piperidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can enhance the compound’s chemical properties, such as its reactivity and binding affinity. The specific arrangement of these substituents can also influence the compound’s biological activity and selectivity for certain targets.

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)piperidine

InChI

InChI=1S/C11H13ClFN/c12-9-5-4-8(7-10(9)13)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2

InChI Key

BPPFQUVLYDZOLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

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